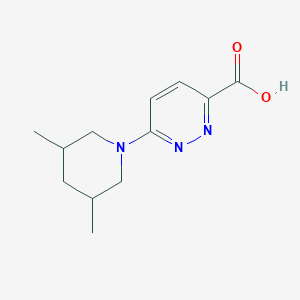

6-(3,5-Dimethylpiperidin-1-yl)pyridazine-3-carboxylic acid

説明

特性

IUPAC Name |

6-(3,5-dimethylpiperidin-1-yl)pyridazine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c1-8-5-9(2)7-15(6-8)11-4-3-10(12(16)17)13-14-11/h3-4,8-9H,5-7H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDIBPLKEYRMGFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)C2=NN=C(C=C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Pyridazine Ring Formation

Pyridazine rings are commonly synthesized through condensation reactions involving hydrazine derivatives and 1,4-dicarbonyl compounds or their equivalents. This step forms the heterocyclic pyridazine nucleus with appropriate substitution patterns.

Substitution with 3,5-Dimethylpiperidin-1-yl Group

The attachment of the 3,5-dimethylpiperidin-1-yl moiety at the 6-position of the pyridazine ring is most feasibly achieved via nucleophilic aromatic substitution or palladium-catalyzed amination reactions (Buchwald-Hartwig type) on a suitably activated pyridazine intermediate bearing a leaving group (e.g., halogen) at the 6-position. The 3,5-dimethylpiperidine acts as the nucleophile or amine partner.

Reported and Inferred Preparation Methods

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of 6-chloropyridazine-3-carboxylic acid or 6-bromopyridazine-3-carboxylic acid | Halogenation of pyridazine-3-carboxylic acid or via direct synthesis from hydrazine and halogenated precursors | Provides reactive site for amination |

| 2 | Nucleophilic substitution of halogen with 3,5-dimethylpiperidine | Heating in polar aprotic solvents (e.g., DMF, DMSO) with base or palladium catalyst for Buchwald-Hartwig amination | Conditions optimized for selective substitution |

| 3 | Purification | Recrystallization or chromatographic methods | To isolate pure 6-(3,5-dimethylpiperidin-1-yl)pyridazine-3-carboxylic acid |

Detailed Synthetic Route Example (Hypothetical Based on Analogous Chemistry)

Preparation of 6-Halopyridazine-3-carboxylic Acid

Starting from pyridazine-3-carboxylic acid, selective halogenation at the 6-position can be achieved using N-chlorosuccinimide or N-bromosuccinimide under controlled conditions.Nucleophilic Aromatic Substitution with 3,5-Dimethylpiperidine

The halogenated intermediate is reacted with 3,5-dimethylpiperidine in the presence of a base such as potassium carbonate or sodium hydride in a solvent like DMF at elevated temperatures (80–120°C). Alternatively, palladium-catalyzed amination (Buchwald-Hartwig reaction) may be employed using Pd catalysts and phosphine ligands to improve yield and selectivity.Work-up and Purification

The reaction mixture is cooled, diluted with water, and extracted with organic solvents. The crude product is purified by recrystallization from ethanol or by column chromatography.

Research Findings and Observations

- Lack of Direct Published Protocols: No specific peer-reviewed articles or detailed experimental procedures for this compound’s synthesis were found in accessible chemical databases or literature.

- Related Compound Synthesis: Pyridazine derivatives with similar substitution patterns are synthesized via analogous routes involving hydrazine condensation and subsequent amination steps.

- Commercial Availability: The compound has been commercially available but is currently discontinued by some suppliers, indicating limited production and possibly challenging synthesis or low demand.

- Patent Literature: Patents covering pyridazine derivatives with related structures suggest the use of palladium-catalyzed amination and hydrazine condensation methods, which can be adapted for this compound.

Summary Table of Key Data

| Parameter | Data |

|---|---|

| CAS Number | 1183545-09-6 |

| Molecular Formula | C12H17N3O2 |

| Molecular Weight | 235.28 g/mol |

| Core Structure | Pyridazine-3-carboxylic acid |

| Substituent | 3,5-Dimethylpiperidin-1-yl at 6-position |

| Typical Synthetic Approach | Halogenation + amination (nucleophilic substitution or Pd-catalyzed) |

| Common Solvents | DMF, DMSO, ethanol |

| Catalysts | Pd catalysts (for Buchwald-Hartwig amination) |

| Purification Methods | Recrystallization, chromatography |

化学反応の分析

Functionalization of the Carboxylic Acid Group

The carboxylic acid group in pyridazine derivatives undergoes typical acid-mediated reactions. For example:

-

Esterification : Reaction with alcohols under acidic conditions yields esters. In analogous compounds, ethyl esters formed via refluxing with ethanol and sulfuric acid (e.g., ethyl 6-phenyl-pyridazine-3-carboxylate derivatives) .

-

Amidation : Coupling with amines using carbodiimide reagents (e.g., EDC/HOBt) generates amides. This is demonstrated in the synthesis of pyrazolo[3,4-d]pyrimidines .

Representative Reaction Table:

| Reaction Type | Conditions | Product Yield | Source |

|---|---|---|---|

| Esterification | H<sub>2</sub>SO<sub>4</sub>, EtOH, reflux | 75–85% | |

| Amide coupling | EDC, HOBt, DMF, RT | 60–70% |

Reactivity of the Pyridazine Ring

The pyridazine ring participates in nucleophilic aromatic substitution (NAS) and coordination chemistry:

-

NAS at C-6 : The electron-deficient pyridazine ring reacts with nucleophiles (e.g., amines, alcohols) at the C-6 position. For instance, substitution with piperidine derivatives occurs under mild conditions (DMF, K<sub>2</sub>CO<sub>3</sub>, 60°C) .

-

Coordination with Metals : Pyridazine-3-carboxylic acids act as bidentate ligands. Ruthenium(III) complexes form via coordination of the pyridazine nitrogen and carboxylate oxygen, as seen in [(η<sup>6</sup>-p-cymene)RuCl(pdz-3-COO)] .

Metal Complex Stability Data:

| Metal Center | Ligand Binding Sites | Stability Constant (log K) | Source |

|---|---|---|---|

| Ru(III) | N(pyridazine), O(carboxylate) | 8.9 ± 0.3 |

Decarboxylative Reactions

The carboxylic acid group undergoes decarboxylation under radical or photoredox conditions:

-

Photoredox Decarboxylation : Using fac-Ir(ppy)<sub>3</sub> as a catalyst under blue LED light, analogous pyridazinecarboxylic acids undergo decarboxylative coupling with (cyano)azaarenes to form substituted chroman-2-ones .

Photoredox Optimization:

| Catalyst | Solvent | Base | Yield (%) |

|---|---|---|---|

| fac-Ir(ppy)<sub>3</sub> | DMSO | Et<sub>3</sub>N | 93 |

| Eosin Y | CH<sub>3</sub>CN | DIPEA | 0 |

Modification of the Piperidinyl Substituent

The 3,5-dimethylpiperidin-1-yl group influences steric and electronic properties:

-

Steric Effects : Bulky substituents reduce reactivity in coupling reactions. For example, dimethylpiperidine derivatives show lower yields (40–50%) compared to unsubstituted analogs (70%) in Suzuki-Miyaura couplings .

-

Hydrogen Bonding : The tertiary amine in piperidine participates in hydrogen bonding, stabilizing intermediates in multi-step syntheses .

Synthetic Challenges and Solutions

-

Low Solubility : The dimethylpiperidinyl group reduces solubility in polar solvents. Solutions include using DMSO or DMF as reaction media .

-

Radical Stability : Decarboxylation requires anhydrous conditions and inert atmospheres to prevent side reactions .

Structural Confirmation Techniques

Key characterization data for derivatives:

科学的研究の応用

Chemistry

6-(3,5-Dimethylpiperidin-1-yl)pyridazine-3-carboxylic acid serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.

Key Reactions:

- Oxidation: Can be oxidized using potassium permanganate or chromium trioxide.

- Reduction: Achieved using hydrogen gas in the presence of a palladium catalyst.

- Substitution: Nucleophilic substitution reactions can occur at the pyridazine ring.

Biology

Research into the biological activities of this compound has revealed its potential as a bioactive molecule. It has been investigated for:

- Antimicrobial Properties: Exhibits activity against various bacterial strains.

- Anticancer Properties: Demonstrated cytotoxic effects on cancer cell lines, including hypopharyngeal tumors. The mechanism involves inducing apoptosis and inhibiting cell proliferation through targeted interactions with cellular pathways .

Case Study Example:

In vitro studies showed that derivatives of this compound effectively inhibited the growth of cancer cells by interacting with muscarinic acetylcholine receptors, which are implicated in cell proliferation and apoptosis resistance .

Medicine

The compound is being explored for its potential use in drug development due to its interactions with specific biological targets:

- Drug Development: Investigated for potential therapeutic applications in treating various diseases, particularly cancers and infections.

Mechanism of Action:

The compound may inhibit specific enzymes by binding to their active sites, thereby modulating their activity and affecting metabolic pathways critical in disease progression.

Industry

In industrial applications, 6-(3,5-Dimethylpiperidin-1-yl)pyridazine-3-carboxylic acid is utilized in the development of new materials:

- Polymers and Coatings: Its unique properties contribute to the formulation of advanced materials with enhanced performance characteristics.

作用機序

The mechanism of action of 6-(3,5-Dimethylpiperidin-1-yl)pyridazine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

類似化合物との比較

Structural and Functional Comparison with Analogous Pyridazine Derivatives

Key Structural Features

The compound’s pyridazine backbone and carboxylic acid group enable diverse reactivity, while the 3,5-dimethylpyrazole substituent enhances steric bulk and modulates electronic properties. Below is a comparative analysis with structurally related compounds:

Table 1: Comparison of Pyridazine-3-carboxylic Acid Derivatives

生物活性

6-(3,5-Dimethylpiperidin-1-yl)pyridazine-3-carboxylic acid (CAS: 1183545-09-6) is a heterocyclic compound characterized by a pyridazine ring that is substituted with a piperidine moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

| Property | Value |

|---|---|

| Molecular Formula | C12H17N3O2 |

| Molar Mass | 235.28 g/mol |

| CAS Number | 1183545-09-6 |

| InChI Key | PDIBPLKEYRMGFL-UHFFFAOYSA-N |

The biological activity of 6-(3,5-Dimethylpiperidin-1-yl)pyridazine-3-carboxylic acid is primarily attributed to its ability to interact with various biological targets. It may inhibit specific enzymes or receptors, modulating their activity. For instance, it has been noted to interact with muscarinic acetylcholine receptors, which play a significant role in cell proliferation and apoptosis resistance in cancer cells .

Anticancer Properties

Recent studies have highlighted the compound's potential in cancer therapy. In vitro experiments demonstrated that derivatives of this compound exhibit cytotoxicity against various cancer cell lines, including hypopharyngeal tumor cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation through targeted interactions with cellular pathways .

Case Study: Cytotoxicity in Cancer Cells

A study reported that a derivative of this compound showed improved cytotoxicity compared to the reference drug bleomycin, indicating its potential as an anticancer agent .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research indicates that it may exhibit activity against certain bacterial strains, although specific mechanisms of action remain to be fully elucidated. The structural features of the molecule likely contribute to its ability to penetrate bacterial membranes or inhibit vital enzymatic functions .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of 6-(3,5-Dimethylpiperidin-1-yl)pyridazine-3-carboxylic acid. Variations in substituents on the piperidine or pyridazine rings can significantly influence its potency and selectivity for biological targets. For example, modifications that enhance lipophilicity may improve cellular uptake and bioavailability .

Research Applications

The compound is being explored for various applications in drug development:

- Cancer Therapeutics : As mentioned earlier, its potential to induce apoptosis in cancer cells positions it as a candidate for further development in oncology.

- Neurological Disorders : Due to its interaction with cholinergic receptors, there is interest in its application for treating conditions like Alzheimer's disease by inhibiting acetylcholinesterase and butyrylcholinesterase enzymes .

- Material Science : Beyond biological applications, it is also being studied for use in developing new materials with unique properties due to its heterocyclic structure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。